

Unveiling the Far-Red Frontier: A Technical Guide to MB 660R DBCO

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Compound of Interest

Compound Name: MB 660R DBCO

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **MB 660R DBCO**, a fluorescent probe designed for the precise and efficient labeling of biomolecules. We will explore its spectral properties, delve into the core technology of copper-free click chemistry, and provide detailed experimental protocols for its application in cellular and molecular research.

Core Properties of MB 660R DBCO

MB 660R DBCO is a bright and highly photostable far-red fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.^{[1][2][3][4][5][6]} This rhodamine-based dye emits fluorescence in the borderline spectral region between far-red and near-infrared, making it an ideal candidate for applications requiring deep tissue penetration and minimal autofluorescence.^{[1][2][3][7]} Its exceptional brightness and photostability make it well-suited for demanding imaging techniques such as confocal microscopy and single-molecule imaging.^{[1][4]}

The key feature of **MB 660R DBCO** is its ability to participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.^{[1][4]} The DBCO moiety reacts specifically and efficiently with azide-tagged molecules to form a stable triazole linkage without the need for a cytotoxic copper catalyst.^{[1][4][8][9]} This bioorthogonality allows for the labeling of biomolecules in complex biological environments, including living cells and organisms, without interfering with native biochemical processes.^{[2][8][9]}

Quantitative Data Summary

The following table summarizes the key quantitative specifications for **MB 660R DBCO**:

Property	Value	Reference
Excitation Maximum (λ_{ex})	~665 nm	[1][2][3][5][6][7]
Emission Maximum (λ_{em})	~685 nm	[1][2][3][5][6][7]
Recommended Laser Line	633 nm or 635 nm	[1][2][3][5][6][7]
Molar Extinction Coefficient	92,000 cm ⁻¹ M ⁻¹	[1]
Molecular Weight	1003.19 g/mol	[2]
Solubility	Water, DMSO, DMF	[1]
pH Sensitivity	pH-insensitive from pH 4 to 10	[1][2][3][5][6][7]

Experimental Protocols

The following protocols provide a general framework for the use of **MB 660R DBCO** in cell and protein labeling applications. Optimization may be required depending on the specific cell type, protein, and experimental conditions.

Protocol 1: Labeling of Azide-Modified Glycans on Live Cells

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to incorporate azide groups.

Materials:

- Cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz)
- MB 660R DBCO**
- Anhydrous DMSO or DMF

- Cell culture medium
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Metabolic Labeling: Culture cells in the presence of an appropriate concentration of an azide-modified sugar (e.g., 25-50 μ M Ac₄ManNAz) for 1-3 days to allow for incorporation into cell surface glycans.
- Prepare **MB 660R DBCO** Stock Solution: Immediately before use, prepare a 2 mM stock solution of **MB 660R DBCO** in anhydrous DMSO or DMF.
- Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed PBS.
- Labeling Reaction: Incubate the cells with 15 μ M **MB 660R DBCO** in fresh, pre-warmed cell culture medium for 1 hour at 37°C.[10] The optimal concentration of **MB 660R DBCO** may vary and should be determined for each cell type.
- Wash: Wash the cells three times with PBS to remove any unreacted probe.[10]
- Imaging: The cells are now ready for imaging using fluorescence microscopy with appropriate filter sets for far-red fluorescence.

Protocol 2: Labeling of Azide-Modified Proteins

This protocol outlines the general steps for labeling a purified protein that has been modified to contain an azide group.

Materials:

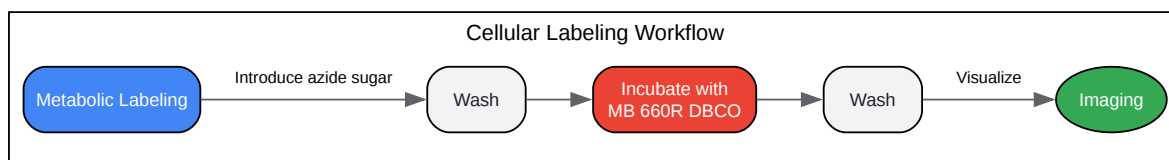
- Azide-modified protein in an amine-free and azide-free buffer (e.g., PBS)
- **MB 660R DBCO**
- Anhydrous DMSO or DMF
- Purification resin or column to remove excess dye (e.g., size-exclusion chromatography)

Procedure:

- Prepare Protein Solution: Prepare the azide-modified protein at a concentration of 1-5 mg/mL in a suitable buffer.
- Prepare **MB 660R DBCO** Solution: Immediately before use, prepare a 3.5 mM solution of **MB 660R DBCO** in anhydrous DMSO or DMF.[11]
- Labeling Reaction: Add a 1.5- to 10-fold molar excess of the **MB 660R DBCO** solution to the protein solution.[12] The optimal molar ratio should be determined empirically.
- Incubation: Incubate the reaction for 2 hours at room temperature or overnight on ice.[11]
- Purification: Remove the unreacted **MB 660R DBCO** from the labeled protein using a suitable purification method, such as a desalting column or dialysis.
- Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the **MB 660R DBCO** at ~665 nm.

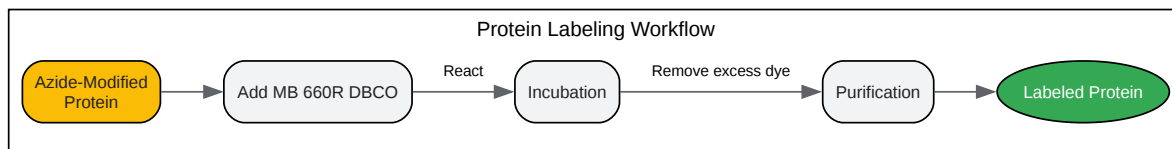
Visualizing the Workflow

The following diagrams illustrate the conceptual workflows for the labeling processes described above.



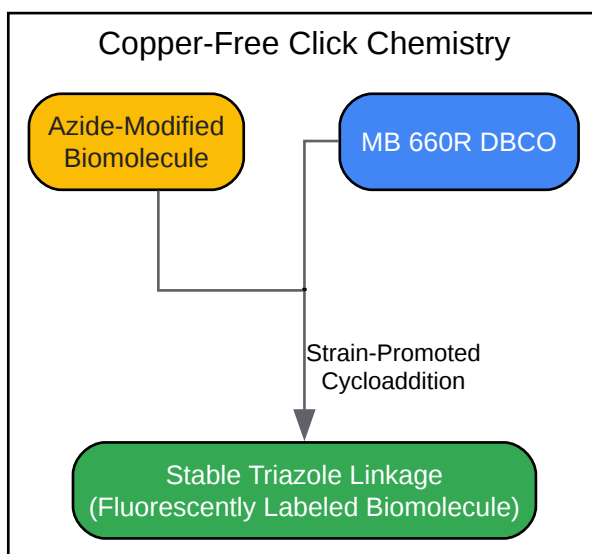
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Cellular Labeling Workflow



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Protein Labeling Workflow



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SPAAC Reaction Mechanism

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